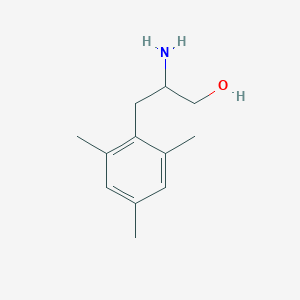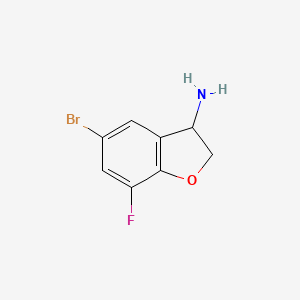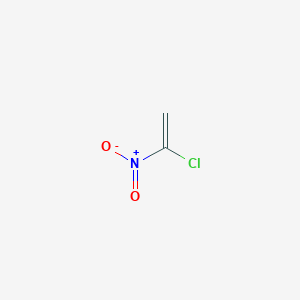
1-Chloro-1-nitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-nitroethene is an organic compound with the molecular formula C2H2ClNO2 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethene backbone
Preparation Methods
1-Chloro-1-nitroethene can be synthesized through several methods:
Dehydration of 1-chloro-1-nitro-2-ethanol: This method involves the dehydration of 1-chloro-1-nitro-2-ethanol in the presence of phosphorus pentoxide at 150°C, yielding this compound with satisfactory yield.
Polymerization of conjugated nitroalkenes: This method utilizes the polymerization of conjugated nitroalkenes, such as nitroethene and its α-substituted analogs, initiated by selected unsaturated nucleophiles.
Chemical Reactions Analysis
1-Chloro-1-nitroethene undergoes various chemical reactions, including:
-
Cycloaddition Reactions
[2+1] and [4+1] Cycloadditions: These reactions involve the formation of new sigma bonds, proceeding via non-polar and polar mechanisms, respectively.
[3+2] Cycloadditions: These reactions with nitrones result in the formation of nitroisoxazolidines, which are bioactive compounds.
-
Hetero-Diels–Alder Reactions: : These reactions involve the formation of 1,2-oxazine N-oxides, which are important bioactive compounds .
Scientific Research Applications
1-Chloro-1-nitroethene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including nitro-functionalized five-membered systems.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, such as nitroisoxazolidines, which have potential pharmaceutical applications.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-nitroethene involves its high electrophilicity, which makes it reactive towards nucleophiles. The presence of the nitro group at the sp2-carbon atom of the vinyl segment electrophilically activates its C-2 position, stimulating high reaction regioselectivity . The compound undergoes cycloaddition reactions via non-polar and polar mechanisms, involving biradicaloidal and zwitterionic transition states, respectively .
Comparison with Similar Compounds
1-Chloro-1-nitroethene can be compared with other similar nitroalkenes, such as:
1-Bromo-1-nitroethene: Similar in structure but with a bromine atom instead of chlorine.
1-Fluoro-1-nitroethene: Contains a fluorine atom, leading to different reactivity and properties.
2-Nitroprop-1-ene: An α-substituted analog with different steric and electronic effects.
These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions due to the varying halogen substituents.
Properties
CAS No. |
90817-74-6 |
|---|---|
Molecular Formula |
C2H2ClNO2 |
Molecular Weight |
107.49 g/mol |
IUPAC Name |
1-chloro-1-nitroethene |
InChI |
InChI=1S/C2H2ClNO2/c1-2(3)4(5)6/h1H2 |
InChI Key |
XLGKXHKUXUTESU-UHFFFAOYSA-N |
Canonical SMILES |
C=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



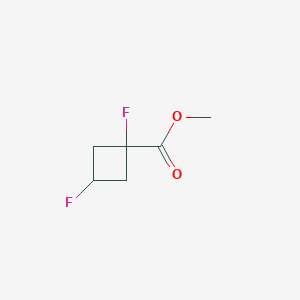
![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)

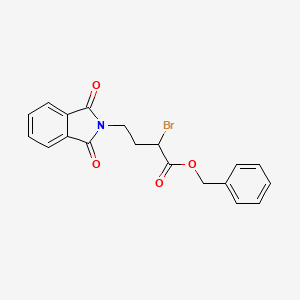
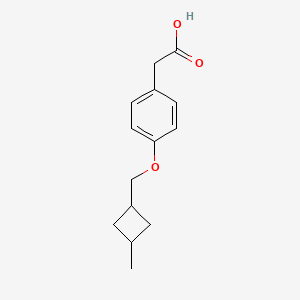
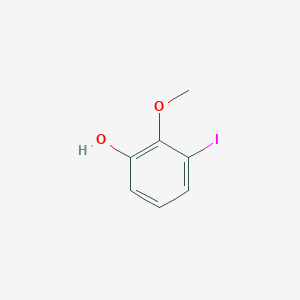
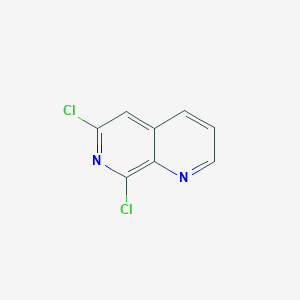
![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)
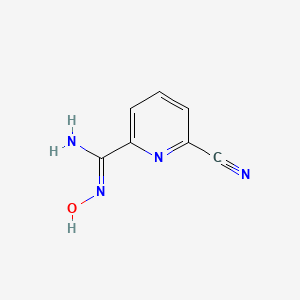
![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)
